molecular formula C7H6BrClN2O3 B1602794 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine CAS No. 239791-63-0

3-Bromo-6-chloro-2-ethoxy-5-nitropyridine

Cat. No.: B1602794
CAS No.: 239791-63-0
M. Wt: 281.49 g/mol
InChI Key: CWHWJTJXTWUGGS-UHFFFAOYSA-N
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Description

Significance of Halogenated and Nitrated Pyridines in Chemical Research

Substituted pyridines are a cornerstone of modern chemical research, with halogenated and nitrated derivatives holding particular importance. nih.gov These compounds serve as versatile building blocks and key intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and specialized ligands for metal complexes. nih.govnih.gov The presence of halogen (F, Cl, Br, I) and nitro (NO₂) groups on the pyridine (B92270) ring significantly influences its chemical reactivity, making these derivatives highly valuable in organic synthesis. nih.gov

The introduction of halogens and nitro groups onto the pyridine ring is often achieved through electrophilic substitution reactions, which can require harsh conditions such as high temperatures or the use of strong acid or base catalysts due to the electron-deficient nature of the pyridine ring. youtube.com Halogenated pyridines are crucial precursors for creating various biocides and are produced on a large industrial scale. youtube.com Their utility stems from the carbon-halogen bond, which provides a reactive site for a multitude of subsequent chemical transformations, allowing for precise and controlled molecular assembly. nih.gov

Nitrated pyridines are also of great interest. For instance, the nitration of pyridines, sometimes facilitated by reagents like sulfide, allows for the preparation of highly electron-deficient nitropyridines. youtube.com These compounds are instrumental in various synthetic pathways. The reduction of nitropyridines can lead to the formation of aminopyridines, which are themselves important synthetic intermediates. For example, 2,3-diaminopyridine (B105623) can be prepared from the reduction of compounds like 2-amino-5-bromo-3-nitropyridine. orgsyn.org The strategic placement of both halogens and a nitro group on the pyridine ring, as seen in molecules like 3-bromo-2-chloro-5-nitropyridine, creates a multifunctional scaffold with distinct reactive sites, further expanding its synthetic potential. innospk.com

Overview of Electron-Withdrawing and Electron-Donating Effects on Pyridine Reactivity

The reactivity of the pyridine ring is profoundly influenced by the nature of the substituent groups attached to it. These groups are broadly categorized as either electron-withdrawing or electron-donating, and their effects are transmitted through a combination of inductive and resonance effects.

Electron-withdrawing groups (EWGs) , such as halogens (Cl, Br) and the nitro group (NO₂), decrease the electron density of the pyridine ring. nih.govacs.org The nitrogen atom in the pyridine ring is inherently electron-withdrawing, making the ring electron-deficient compared to benzene. slideshare.net The addition of further EWGs exacerbates this effect. This reduced electron density deactivates the ring towards electrophilic aromatic substitution, making such reactions more difficult to achieve. youtube.comslideshare.net Conversely, the diminished electron density at the carbon atoms makes the pyridine ring more susceptible to nucleophilic substitution reactions. slideshare.net For example, the presence of a nitro group enhances the reactivity of the pyridine ring towards nucleophiles. innospk.com The strength of the electron-withdrawing effect can influence the redox potentials of metal complexes containing pyridine ligands and can affect the reactivity of the metal center. nih.gov

Electron-donating groups (EDGs) , such as alkoxy groups (e.g., ethoxy, -OCH₂CH₃) and amino groups, increase the electron density of the pyridine ring. acs.org This enhanced electron density activates the ring towards electrophilic substitution, making these reactions proceed more readily. In contrast, the increased electron density can make the ring less reactive towards nucleophilic attack. The position of the substituent also plays a critical role in directing the outcome of a reaction. For instance, in electrophilic aromatic substitution of pyridine, the incoming electrophile preferentially attacks the 3-position. slideshare.net

Contextual Placement of 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine within Pyridine Chemistry

The compound this compound is a highly substituted pyridine derivative that exemplifies the principles of pyridine chemistry. Its structure incorporates a combination of strong electron-withdrawing groups (bromo, chloro, and nitro) and an electron-donating group (ethoxy). This unique arrangement of substituents creates a molecule with distinct regions of reactivity, making it a valuable intermediate in organic synthesis.

The presence of two different halogen atoms (bromine and chlorine) at positions 3 and 6, respectively, offers the potential for selective reactions at these sites. Halogenated pyridines are well-established as key building blocks in the synthesis of a wide range of functional molecules. nih.gov The nitro group at the 5-position further deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution. The ethoxy group at the 2-position, being electron-donating, can influence the regioselectivity of certain reactions.

This compound serves as a precursor for the synthesis of more complex molecules. For instance, related structures like 5-bromo-2-chloro-3-nitropyridine (B118568) can be used to synthesize 5-bromo-2-methoxy-3-nitropyridine (B130787) through a nucleophilic substitution reaction with sodium methoxide (B1231860). chemicalbook.com This highlights the utility of such halogenated and nitrated pyridines as versatile synthetic intermediates. The specific combination of functional groups in this compound makes it a valuable tool for chemists looking to construct complex molecular architectures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-chloro-6-ethoxy-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClN2O3/c1-2-14-7-4(8)3-5(11(12)13)6(9)10-7/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHWJTJXTWUGGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=N1)Cl)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594301
Record name 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine
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Molecular Weight

281.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

239791-63-0
Record name 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=239791-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Bromo 6 Chloro 2 Ethoxy 5 Nitropyridine and Its Analogues

Precursor Synthesis and Starting Materials for Halogenated Nitropyridines

The construction of highly substituted pyridines like 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine relies on the sequential and regioselective functionalization of the pyridine (B92270) core. This typically involves a combination of halogenation, nitration, and alkoxylation reactions.

Halogenation Strategies for Pyridine Frameworks

The introduction of halogen atoms onto a pyridine ring is a fundamental step in the synthesis of many pharmaceutical and agrochemical intermediates. chemimpex.com Due to the electron-deficient character of the pyridine ring, electrophilic aromatic substitution (EAS) reactions for halogenation are generally sluggish and often require forcing conditions, such as high temperatures and the use of strong Brønsted or Lewis acids. nih.govchemrxiv.orgnih.gov

Common halogenation strategies include:

Electrophilic Aromatic Substitution (EAS): This method typically yields 3-substituted pyridines. However, it is often hampered by the need for harsh conditions and can result in mixtures of regioisomers. chemrxiv.orgnih.gov For instance, bromination can be achieved using bromine in oleum (B3057394) or sulfuryl chloride.

Gas-Phase Radical Chlorination: This industrial method often leads to 2-chloro and 2,6-dichloropyridines. youtube.com

Metalation-Halogenation: This approach involves the deprotonation of the pyridine ring using a strong base, followed by quenching with an electrophilic halogen source. This can provide access to specific regioisomers that are not accessible through EAS. chemrxiv.org

From Pyridine N-oxides: Activation of the pyridine ring through N-oxide formation facilitates electrophilic substitution, particularly at the 4-position. The N-oxide can be subsequently removed. nih.gov

Sandmeyer-type Reactions: Diazotization of aminopyridines followed by treatment with a copper(I) halide is a classic method for introducing halogens at specific positions.

A recent development involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates, allowing for mild and highly regioselective 3-halogenation of a broad range of pyridines. chemrxiv.orgnih.govchemrxiv.org

Table 1: Comparison of Pyridine Halogenation Methods

MethodPosition SelectivityConditionsScope
Electrophilic Aromatic Substitution3-selectiveHarsh (strong acids, high temp.)Limited, often mixtures
Radical Chlorination (Gas-phase)2- and 2,6-selectiveHigh temperatureIndustrial scale
Metalation-HalogenationDirected by base/substituentsStrong bases (e.g., LDA)Broad, good regiocontrol
From Pyridine N-oxides4-selectiveMild to moderateBroad
Zincke Imine Intermediate3-selectiveMildBroad, including complex molecules

Nitration Procedures for Pyridine Derivatives

The nitration of pyridine is notoriously difficult due to the deactivating effect of the nitrogen heteroatom, which also forms a deactivated pyridinium (B92312) ion in acidic media. youtube.com Direct nitration of pyridine itself requires high temperatures and yields 3-nitropyridine (B142982) in low yields.

More effective nitration strategies often involve:

Nitration of Activated Pyridines: Pyridines bearing electron-donating groups (EDGs) such as amino, hydroxyl, or alkyl groups are more amenable to nitration. For example, 2,6-diaminopyridine (B39239) can be nitrated, with higher yields achieved in a mixture of nitric acid and oleum compared to standard nitric/sulfuric acid mixtures. google.com

Nitration of Pyridine N-oxides: The N-oxide group activates the 4-position towards electrophilic attack, allowing for nitration under milder conditions. The N-oxide can then be deoxygenated. nih.govacs.org

Nitration with Alternative Reagents: Reagents such as nitro-saccharin in the presence of a Lewis acid can be used for the nitration of some pyridines. youtube.com Nitration of pyridines with nitric acid in trifluoroacetic anhydride (B1165640) has also been shown to produce 3-nitropyridines. rsc.org

The position of nitration is highly dependent on the existing substituents on the pyridine ring. For halogenated pyridines, the incoming nitro group is directed by the combined electronic and steric effects of the halogen atoms. For instance, the nitration of a chlorinated pyridine has been achieved using a mixture of sulfuric and nitric acid at elevated temperatures. youtube.com

Introduction of Alkoxy Moieties via Nucleophilic Substitution

The introduction of an ethoxy group, as in the target molecule, is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, a leaving group, usually a halogen, is displaced by an alkoxide nucleophile.

The SNAr reaction is highly effective for introducing alkoxy groups onto pyridine rings that are activated by electron-withdrawing groups (EWGs), such as a nitro group. The presence of halogens also facilitates this substitution. The reaction involves treating the halogenated pyridine precursor with an alcohol in the presence of a base, or with a pre-formed alkoxide.

For example, the synthesis of 5-bromo-2-methoxy-3-nitro-pyridine is achieved by reacting 5-bromo-2-chloro-3-nitropyridine (B118568) with sodium methoxide (B1231860) in methanol. chemicalbook.com This provides a direct analogy for the ethoxylation step in the synthesis of the target compound. The reaction proceeds smoothly at low to ambient temperatures, highlighting the high reactivity of the 2-chloro position towards nucleophilic attack, which is activated by the adjacent and para-orienting nitro group.

In a di- or polyhalogenated nitropyridine, the site of alkoxylation is determined by the relative activation of the different halogen positions by the electron-withdrawing nitro group. In pyridine systems, positions 2 and 4 (ortho and para to the ring nitrogen) are generally more activated towards nucleophilic attack than position 3. The presence of a nitro group further enhances this activation, particularly at positions ortho and para to the nitro group itself.

For a precursor like 3-bromo-2,6-dichloro-5-nitropyridine, the chlorine atoms at positions 2 and 6 are the most likely sites for nucleophilic substitution. The chlorine at position 2 is ortho to the nitro group, while the chlorine at position 6 is para to the nitro group. Both are significantly activated. The choice between these two positions can be subtle and may depend on a combination of electronic and steric factors. However, in many cases, the 2-position is highly susceptible to substitution.

Targeted Synthetic Routes for this compound

Based on the principles outlined above, a plausible synthetic route to this compound can be proposed. A likely starting material would be a polysubstituted pyridine that can be sequentially functionalized. A potential pathway could start from 2,6-dichloropyridine.

A hypothetical synthetic sequence is as follows:

Bromination of 2,6-Dichloropyridine: Introduction of a bromine atom at the 3-position. This would likely require conditions that favor electrophilic substitution at the 3-position.

Nitration: The resulting 3-bromo-2,6-dichloropyridine (B1287612) would then be nitrated. The nitro group is expected to be directed to the 5-position, which is activated by the halogens and is sterically accessible, to yield 3-bromo-2,6-dichloro-5-nitropyridine.

Regioselective Ethoxylation: The final step would be the nucleophilic substitution of one of the chlorine atoms with an ethoxy group. The chlorine at the 2-position is ortho to both the bromo and nitro groups, making it highly activated for SNAr. Treatment with sodium ethoxide in ethanol (B145695) would selectively displace the 2-chloro substituent to afford the final product, this compound.

This proposed route is supported by analogous preparations found in the literature. For example, the synthesis of 3-bromo-2-chloro-4-methyl-5-nitropyridine (B1439089) starts from 4-methyl-5-nitropyridin-2-ol, which is first brominated and then chlorinated. rsc.org This demonstrates the feasibility of building up the required substitution pattern step-by-step.

Table 2: Key Intermediates and Reagents in the Synthesis of Halogenated Nitropyridines

Intermediate/ProductCAS NumberMolecular FormulaKey Synthetic Step
3-Bromo-2-chloro-5-nitropyridine5470-17-7C₅H₂BrClN₂O₂Precursor for alkoxylation
5-Bromo-2-methoxy-3-nitro-pyridine152684-30-5C₆H₅BrN₂O₃Methoxylation of a chloropyridine
3-Bromo-2-chloro-4-methyl-5-nitropyridineNot availableC₆H₄BrClN₂O₂Chlorination of a pyridin-2-ol
This compound239791-63-0C₇H₅BrClN₂O₃Target Compound

Stepwise Functionalization Approaches

The synthesis of polysubstituted nitropyridines, such as this compound, is often achieved through a sequential introduction of the desired functional groups onto a pyridine or a pre-functionalized pyridine precursor. This methodical approach allows for greater control over the position of each substituent.

A common strategy begins with a commercially available or synthesized substituted pyridine, which is then subjected to a series of reactions including nitration, halogenation, and etherification. For instance, the synthesis of a related compound, 3-bromo-2-chloro-4-methyl-5-nitropyridine, involves a two-step process starting from 4-Methyl-5-nitropyridin-2-ol. rsc.org The initial step is the bromination of the pyridine ring, followed by a chlorination reaction where the hydroxyl group is replaced by a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃). rsc.org

Another illustrative pathway is the synthesis of 2-chloro-5-nitropyridine, which can be prepared in three main steps: nitration of 2-aminopyridine (B139424), hydrolysis of the amino group to a hydroxyl group, and subsequent chlorination. google.com The nitration of 2-aminopyridine often yields a mixture of isomers, which necessitates careful control of reaction conditions to favor the desired 5-nitro isomer. google.comorgsyn.org The subsequent steps then convert the amino group into the chloro substituent.

The order of these functionalization steps is critical. The electronic nature of the existing substituents on the pyridine ring directs the position of subsequent additions. The nitro group, being a strong electron-withdrawing group, deactivates the ring towards electrophilic substitution and directs incoming nucleophiles to specific positions. Conversely, activating groups guide electrophiles to ortho and para positions. For example, vicarious nucleophilic substitution (VNS) is a method used to introduce substituents ortho or para to a nitro group on a pyridine ring that is not functionalized with a good leaving group. ntnu.noresearchgate.net

A representative stepwise synthesis for a related compound is detailed below:

StepStarting MaterialReagentsProductYieldReference
14-Methyl-5-nitropyridin-2-olBromine, Acetic Acid3-bromo-4-methyl-5-nitropyridin-2-ol91% rsc.org
23-bromo-4-methyl-5-nitropyridin-2-olPOCl₃, CH₃CN3-bromo-2-chloro-4-methyl-5-nitropyridine88% rsc.org

One-Pot Synthesis Considerations

In contrast to stepwise methods, one-pot syntheses offer an efficient alternative by combining multiple reaction steps in a single reaction vessel. These procedures, often involving multicomponent reactions (MCRs), can reduce solvent waste, save time, and simplify purification processes. nanoscalereports.com While a specific one-pot synthesis for this compound is not prominently documented, the principles of MCRs for polysubstituted pyridines are well-established.

These reactions typically involve the condensation of simpler, acyclic precursors. For example, a general approach for polysubstituted pyridines involves the cyclocondensation of an aromatic aldehyde, malononitrile, and a third component like a thiophenol or substituted phenol, often in the presence of a catalyst. nanoscalereports.com A plausible mechanism for such a reaction starts with a Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and aromatization to form the pyridine ring. nanoscalereports.com

The Bohlmann-Rahtz pyridine synthesis is another versatile method that can be adapted for one-pot procedures. It involves the condensation of an enamine with an alkynone, which proceeds via a tandem Michael addition-heterocyclization mechanism with high regiochemical control. core.ac.uk Modifications of this approach allow for three-component reactions between a 1,3-dicarbonyl compound, ammonia, and an alkynone. core.ac.uk

The development of a one-pot synthesis for a complex target like this compound would require careful selection of precursors that already contain the necessary bromo, chloro, ethoxy, and nitro functionalities, or precursors that can generate these in situ under the reaction conditions.

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is crucial for maximizing the yield and purity of the target compound in nitropyridine synthesis. Key variables include temperature, solvent, catalyst, and reaction time.

Temperature: The temperature can significantly influence reaction rates and selectivity. For instance, in the nitration of 2-aminopyridine, the reaction is typically initiated at low temperatures (e.g., 0°C) and then carefully warmed to control the exothermic reaction and minimize the formation of by-products. orgsyn.org Similarly, chlorination reactions using agents like phosphorus oxychloride often require heating to proceed at a reasonable rate, for example at 75°C or higher. rsc.orggoogle.com

Solvent: The choice of solvent can dramatically affect the outcome, particularly the regioselectivity of substitution. In the synthesis of derivatives from 2,6-dichloro-3-nitropyridine (B41883), the use of an aprotic solvent favors the formation of the 3-nitro product when reacting with a nucleophilic alcohol. acs.org Conversely, conducting the same reaction in a protic solvent leads predominantly to the 5-nitro isomer. acs.org This highlights the solvent's role in stabilizing intermediates and influencing the reaction pathway.

Catalyst: Catalysts are often employed to enhance reaction rates and control selectivity. In multicomponent reactions for pyridine synthesis, various catalysts such as piperidine, DABCO, or nano copper ferrite (B1171679) have been used to facilitate the condensation steps. nanoscalereports.comgjesr.com

Reaction Time: Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) is essential to determine the optimal reaction time. google.com Allowing the reaction to proceed for too long can lead to the formation of degradation products, while insufficient time results in low conversion of the starting material. For example, the chlorination of 2-hydroxy-5-nitropyridine (B147068) is monitored until the starting material is completely consumed, which can take 5 to 8 hours. google.com

The following table summarizes the impact of various conditions on the synthesis of nitropyridine derivatives based on reported findings.

ParameterEffect on ReactionExampleReference
TemperatureControls reaction rate and by-product formation.Nitration of 2-aminopyridine is conducted at 0°C to 60°C to manage exothermicity and improve yield. orgsyn.org
SolventInfluences regioselectivity.Reaction of 2,6-dichloro-3-nitropyridine with an alcohol in a protic solvent yields the 5-nitro product, while an aprotic solvent yields the 3-nitro product. acs.org
CatalystIncreases reaction rate and efficiency.Piperidine is used to catalyze the one-pot synthesis of substituted pyridines from enaminoketones. gjesr.com
Reaction TimeDetermines the extent of conversion and potential for degradation.Chlorination of 2-hydroxy-5-nitropyridine is run for 5-8 hours, with completion monitored by TLC. google.com

By-product Formation and Purification Techniques in Nitropyridine Synthesis

By-product Formation: A primary challenge in nitropyridine synthesis is the formation of positional isomers. For example, the nitration of 2-aminopyridine typically produces both 2-amino-3-nitropyridine (B1266227) and the major product, 2-amino-5-nitropyridine, the separation of which can be laborious. google.comorgsyn.org In halogenation reactions, incomplete or over-halogenation can lead to a mixture of products. During the synthesis of 2,4-dichloro-3-nitropyridine, the formation of related chlorinated species can occur. google.com Another common by-product in reactions involving amino-pyridines is the formation of dipyridine structures. google.com

Purification Techniques: A variety of methods are employed to isolate the desired product from the reaction mixture and remove by-products.

Filtration and Washing: The crude product, if it precipitates from the reaction mixture, is often collected by filtration. This is a common step after quenching a reaction, for instance, by pouring it into ice water. rsc.orggoogle.com The collected solid is then washed with water or other solvents to remove soluble impurities. rsc.orgorgsyn.org

Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, causing the desired compound to crystallize out in a purer form, leaving impurities behind in the solvent. For example, 2-hydroxy-5-nitropyridine can be recrystallized from a water and alcoholic acid mixture. google.com

Chromatography: For complex mixtures or when high purity is required, chromatographic techniques are indispensable. Cation-exchange chromatography has been shown to be effective for purifying pyridine derivatives, particularly for removing excess reagents like 2-aminopyridine. nih.gov High-Performance Liquid Chromatography (HPLC) is also a standard method for both analysis and purification. nih.gov

Extraction: Liquid-liquid extraction is used to separate the product from the reaction mixture based on its solubility. After neutralizing the reaction mixture, the product can be extracted into an organic solvent like dichloromethane (B109758) (DCE) or ethyl acetate. google.comchemicalbook.com

Distillation: For liquid products or to remove volatile solvents and impurities, distillation under reduced pressure is frequently used. google.comgoogle.com A specialized method for purifying pyridine involves distillation after treatment with an alkali metal compound to remove specific impurities. google.com

The choice of purification strategy depends on the physical properties of the target compound and the nature of the impurities present.

Reactivity and Reaction Mechanisms of 3 Bromo 6 Chloro 2 Ethoxy 5 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is the principal reaction pathway for halogenated and activated heterocyclic compounds like 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine. wikipedia.orgmasterorganicchemistry.com The electron-deficient nature of the pyridine (B92270) ring, enhanced by the attached electron-withdrawing groups, makes it a prime target for attack by nucleophiles. uci.edunumberanalytics.com

Mechanism and Substituent Effects on SNAr at Pyridine Ring Positions

The SNAr reaction proceeds via a two-step mechanism:

Addition of the Nucleophile: The nucleophile attacks an electron-deficient carbon atom on the pyridine ring, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com This step is typically the rate-determining step because it involves the temporary loss of aromaticity. masterorganicchemistry.com

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group (in this case, a halide ion). This second step is generally fast. masterorganicchemistry.com

In this compound, several factors influence the position of nucleophilic attack:

Pyridine Nitrogen: The nitrogen atom in the pyridine ring is inherently electron-withdrawing, which reduces the electron density across the ring, particularly at the ortho (C2, C6) and para (C4) positions, making them more electrophilic. uci.edunumberanalytics.com

Substituent Effects: The combined electronic effects of the substituents further modulate the reactivity of each carbon position. The nitro group at C5 and the halogens at C3 and C6 are electron-withdrawing, while the ethoxy group at C2 is electron-donating by resonance.

The most likely sites for nucleophilic attack are the carbon atoms bearing the halogen leaving groups, C3 and C6. The C6 position is activated by being ortho to the pyridine nitrogen and ortho to the C5 nitro group. The C3 position is activated by being ortho to the C2 ethoxy group and ortho to the nitro group at C5, but it is meta to the ring nitrogen.

Substituent Position Electronic Effect Influence on SNAr
Pyridine Nitrogen1Electron-withdrawingActivates C2 and C6 positions
Ethoxy Group2Electron-donating (resonance), Electron-withdrawing (inductive)Deactivates the ring, poor leaving group
Bromo Group3Electron-withdrawing (inductive)Good leaving group
Nitro Group5Strongly electron-withdrawing (resonance and inductive)Strongly activates the ring, especially at ortho (C4, C6) and para positions
Chloro Group6Electron-withdrawing (inductive)Good leaving group, position activated by N-1 and NO₂-5

Influence of Halogens (Bromine, Chlorine) as Leaving Groups

In SNAr reactions, the typical order of leaving group ability for halogens is F > Cl ≈ Br > I. wikipedia.orgnih.gov This trend is inverted compared to SN2 reactions and is a hallmark of the SNAr mechanism. The rate-determining step is the nucleophilic attack on the ring, not the cleavage of the carbon-halogen bond. wikipedia.org The high electronegativity of the halogen atom is more important as it polarizes the C-X bond, making the carbon more electrophilic and thus more susceptible to attack. nih.gov

Since the bond-breaking step is not rate-limiting, the strength of the C-X bond is less critical. Both chlorine and bromine are considered effective leaving groups in SNAr reactions. chemrxiv.org In the case of this compound, a nucleophile could potentially displace either the bromide at C3 or the chloride at C6. The regioselectivity of the reaction would depend on the relative activation of these two positions by the other substituents and the specific reaction conditions.

Leaving Group Relative Reactivity in SNAr Reason
Fluoride (F⁻)HighestHigh electronegativity strongly polarizes the C-F bond, facilitating nucleophilic attack.
Chloride (Cl⁻)IntermediateGood balance of electronegativity and bond strength.
Bromide (Br⁻)IntermediateSimilar reactivity to chloride in many SNAr systems. chemrxiv.org
Iodide (I⁻)LowestLower electronegativity makes the carbon less electrophilic for the initial attack.

This table represents a general trend in SNAr reactions.

Role of the Nitro Group as an Activating Group

The nitro group (-NO₂) is one of the most powerful activating groups for SNAr reactions. wikipedia.orgmasterorganicchemistry.com Its strong electron-withdrawing nature, through both inductive and resonance effects, significantly depletes the electron density of the aromatic ring.

Crucially, the nitro group stabilizes the negatively charged Meisenheimer complex formed during the reaction. uci.edu This stabilization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack, as the negative charge can be delocalized onto the oxygen atoms of the nitro group through resonance. masterorganicchemistry.comuci.edu

In this compound, the nitro group is at the C5 position.

For an attack at C6 (displacing chloride), the nitro group is in the ortho position. This allows for direct resonance stabilization of the negative charge in the Meisenheimer intermediate, strongly activating this position for substitution.

For an attack at C3 (displacing bromide), the nitro group is in the meta position relative to the developing negative charge on C3. While it still provides inductive withdrawal, it cannot offer the same degree of resonance stabilization.

Therefore, nucleophilic attack is strongly favored at the C6 position over the C3 position due to the superior stabilizing effect of the ortho-nitro group.

Reactivity at the Ethoxy-Substituted Position

The C2 position is substituted with an ethoxy group (-OCH₂CH₃). While the carbon at this position is activated by the adjacent ring nitrogen, the ethoxide ion is a significantly poorer leaving group than a halide ion in SNAr reactions. Displacement of an alkoxy group generally requires more forcing conditions (e.g., higher temperatures, stronger nucleophiles) than the displacement of a halogen. Kinetic studies on similar nitropyridines have shown that substitution occurs preferentially at positions bearing better leaving groups. researchgate.net Therefore, nucleophilic substitution at the C2 position of this compound is considered highly unlikely under conditions where the C3-bromo or C6-chloro groups are present.

Stereochemical Aspects of Nucleophilic Attack

The SNAr reaction occurs at a trigonal planar, sp²-hybridized carbon atom of the pyridine ring. wikipedia.org The nucleophile attacks from a position perpendicular to the plane of the ring to form the Meisenheimer intermediate. In this intermediate, the carbon being attacked becomes sp³-hybridized and tetrahedral. However, since the final step involves the elimination of the leaving group and the re-formation of the planar aromatic ring, there is no net change in the stereochemistry at the reaction center in the way that is seen with chiral sp³ carbons in SN1 or SN2 reactions. The reaction proceeds without inversion or retention of configuration at the ring carbon itself.

Electrophilic Substitution Reactions

The pyridine ring is inherently electron-deficient and is often compared to a nitrobenzene (B124822) in terms of its reactivity towards electrophiles. uci.edu The presence of three potent electron-withdrawing groups (nitro, chloro, bromo) on the this compound molecule further deactivates the ring to a very large extent. The electron-donating character of the ethoxy group is insufficient to counteract the powerful deactivating effects of the other substituents and the ring nitrogen.

Consequently, electrophilic aromatic substitution reactions on this compound are extremely unfavorable and would require exceptionally harsh reaction conditions. Under such conditions, decomposition of the molecule is more likely than a successful substitution. Therefore, for all practical purposes, this compound is considered inert towards electrophilic substitution.

Reduction Chemistry of the Nitro Group in this compound

The reduction of the nitro group on the pyridine ring is a key transformation, yielding the corresponding 5-aminopyridine derivative, 5-Amino-3-bromo-6-chloro-2-ethoxypyridine. This amine is a valuable intermediate for the synthesis of more complex molecules, particularly in the development of pharmaceutical agents and other biologically active compounds. The presence of other reducible or reactive groups, such as the bromo and chloro substituents, necessitates careful selection of the reducing agent to achieve chemoselectivity.

A variety of methods are commonly employed for the reduction of aromatic nitro groups, and these can be adapted for this compound. The most prevalent methods include catalytic hydrogenation and chemical reduction using metals in acidic media.

Catalytic Hydrogenation: This is a widely used and often clean method for nitro group reduction. bldpharm.com A catalyst, typically palladium on carbon (Pd/C) or Raney nickel, is used in the presence of hydrogen gas. bldpharm.comprepchem.com The choice of catalyst and reaction conditions (pressure, temperature, and solvent) can be critical to prevent undesired side reactions, such as hydrodehalogenation (the removal of the bromine or chlorine atoms). For instance, Raney nickel is sometimes preferred over Pd/C when the substrate is sensitive to dehalogenation. bldpharm.com

Metal-Based Reductants: Another common approach involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl) or acetic acid. orgsyn.orgchemicalbook.com Stannous chloride (SnCl₂) in a solvent like ethanol (B145695) is also a mild and effective reagent for this transformation. prepchem.com These methods are often advantageous due to their operational simplicity and cost-effectiveness. The selection of the metal and acid combination can influence the reaction's selectivity and the ease of product isolation.

The successful synthesis of 5-Amino-3-bromo-2-ethoxypyridine hydrochloride confirms the viability of reducing the nitro group in this compound without affecting the halogen substituents under appropriate conditions.

Below is a table summarizing potential conditions for the reduction of the nitro group, based on established methods for similar compounds.

Reagent/CatalystSolvent(s)Typical ConditionsPotential Advantages
H₂, Pd/CEthanol, MethanolRoom temperature to 50°C, 1-5 atm H₂High efficiency, clean reaction
H₂, Raney NickelEthanol, MethanolRoom temperature to 50°C, 1-5 atm H₂May reduce risk of dehalogenation
Fe, NH₄ClEthanol/WaterRefluxCost-effective, avoids strong acids
SnCl₂·2H₂OEthanolRefluxMild conditions, good selectivity
Zn, Acetic AcidEthanolRoom temperature to refluxMild, effective for many substrates

Metal-Catalyzed Cross-Coupling Reactions Involving Halogen Substituents

The presence of two different halogen atoms at positions 3 (bromine) and 6 (chlorine) makes this compound an excellent substrate for selective metal-catalyzed cross-coupling reactions. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed reactions, allowing for chemoselective functionalization at the C3 position.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, typically involving the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. For this compound, a Suzuki-Miyaura reaction would be expected to occur selectively at the more reactive C3-Br bond, allowing for the introduction of a wide range of aryl, heteroaryl, or vinyl groups.

The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. Modern palladium catalysts often employ bulky and electron-rich phosphine (B1218219) ligands, such as those from the Buchwald or Fu groups (e.g., SPhos, XPhos), which are known to be effective for the coupling of challenging substrates like electron-deficient pyridines.

A typical Suzuki-Miyaura reaction on this substrate would involve reacting it with a boronic acid or a boronate ester in the presence of a palladium catalyst like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand. A base, such as sodium carbonate, potassium carbonate, or potassium phosphate, is required to facilitate the transmetalation step. The reaction is typically carried out in a solvent mixture, such as toluene/water or dioxane/water, at elevated temperatures.

The table below illustrates representative conditions for a selective Suzuki-Miyaura coupling at the C3 position.

Boronic Acid/EsterCatalyst/LigandBaseSolvent(s)Temperature (°C)
Arylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/Water80-100
Heteroarylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/Water90-110
Vinylboronate esterPdCl₂(dppf)K₂CO₃DMF80-100

Other Palladium-Catalyzed C-C and C-N Bond Formations

Beyond the Suzuki-Miyaura coupling, the halogen substituents on this compound can participate in other important palladium-catalyzed transformations.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, enabling the introduction of primary or secondary amines at the halogenated positions. Similar to the Suzuki-Miyaura coupling, the C3-Br bond is expected to be more reactive, allowing for selective amination. The choice of a suitable palladium catalyst and ligand (e.g., BrettPhos, RuPhos) in combination with a strong base (e.g., NaOtBu, LiHMDS) is critical for the success of this reaction, especially with electron-deficient pyridines. nih.gov

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. This would allow for the introduction of an alkynyl group at the C3 position.

Heck Coupling: The Heck reaction couples the halide with an alkene to form a substituted alkene. This provides a route to introduce vinyl substituents onto the pyridine ring.

The chemoselectivity of these reactions, favoring the C3-Br position, allows for a stepwise functionalization strategy. After the initial coupling at the C3 position, the less reactive C6-Cl bond can be targeted for a second coupling reaction, often under more forcing conditions (e.g., higher temperature, different catalyst/ligand system). This sequential approach provides a powerful tool for the synthesis of highly substituted and complex pyridine derivatives.

The following table outlines plausible conditions for other palladium-catalyzed cross-coupling reactions at the C3 position.

Reaction TypeCoupling PartnerCatalyst/LigandBaseSolventTemperature (°C)
Buchwald-Hartwig AminationPrimary/Secondary AminePd₂(dba)₃ / BrettPhosNaOtBuToluene or Dioxane80-110
Sonogashira CouplingTerminal AlkynePd(PPh₃)₄ / CuIEt₃N or PiperidineDMF or THF50-80
Heck CouplingAlkenePd(OAc)₂ / P(o-tolyl)₃Et₃NDMF or Acetonitrile80-120

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Bromo 6 Chloro 2 Ethoxy 5 Nitropyridine

Vibrational Spectroscopy for Structural Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy: Characteristic Vibrations

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The spectrum of 3-bromo-6-chloro-2-ethoxy-5-nitropyridine is expected to exhibit several characteristic absorption bands corresponding to its various functional groups.

The high-frequency region of the spectrum would be dominated by C-H stretching vibrations of the ethoxy group, anticipated in the 2900-3000 cm⁻¹ range. The aromatic C-H stretch for the single proton on the pyridine (B92270) ring is expected to appear around 3100-3000 cm⁻¹.

The fingerprint region, below 1600 cm⁻¹, is information-rich with vibrations characteristic of the substituted pyridine ring and the nitro group. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are strong indicators and are predicted to appear around 1550-1520 cm⁻¹ and 1360-1330 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1600-1400 cm⁻¹ region. The C-O stretching of the ethoxy group should produce a strong band in the 1250-1050 cm⁻¹ range. Finally, the low-frequency region would contain the stretching vibrations for the carbon-halogen bonds, with the C-Cl stretch anticipated around 800-600 cm⁻¹ and the C-Br stretch at a lower wavenumber, typically in the 600-500 cm⁻¹ range.

Predicted FT-IR Vibrational Frequencies Assignment Expected Wavenumber (cm⁻¹)
ν(C-H)Aromatic C-H stretch3100 - 3000
ν(C-H)Aliphatic C-H stretch (ethoxy)3000 - 2850
νas(NO₂)Asymmetric NO₂ stretch1550 - 1520
ν(C=C), ν(C=N)Pyridine ring stretching1600 - 1400
νs(NO₂)Symmetric NO₂ stretch1360 - 1330
ν(C-O)Ether C-O-C stretch1250 - 1050
ν(C-Cl)Carbon-Chlorine stretch800 - 600
ν(C-Br)Carbon-Bromine stretch600 - 500

Fourier Transform Raman (FT-Raman) Spectroscopy: Vibrational Fingerprints and Molecular Symmetries

FT-Raman spectroscopy, a complementary technique to FT-IR, provides information on molecular vibrations based on the scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations.

In the FT-Raman spectrum of this compound, the symmetric stretching vibration of the nitro group is expected to be a prominent feature. The pyridine ring vibrations, especially the ring breathing modes, are typically strong in Raman spectra and would provide valuable structural information. The C-Cl and C-Br stretching vibrations are also expected to be observable. Due to the lower polarity of C-H bonds, the ethoxy group vibrations might be less intense compared to the FT-IR spectrum.

The combination of both FT-IR and FT-Raman data would allow for a more complete picture of the vibrational modes of the molecule, aiding in a comprehensive structural analysis.

Predicted FT-Raman Vibrational Frequencies Assignment Expected Wavenumber (cm⁻¹)
ν(C-H)Aromatic C-H stretch3100 - 3000
ν(C-H)Aliphatic C-H stretch (ethoxy)3000 - 2850
νs(NO₂)Symmetric NO₂ stretch1360 - 1330
Pyridine ring breathing modes~1000
ν(C-Cl)Carbon-Chlorine stretch800 - 600
ν(C-Br)Carbon-Bromine stretch600 - 500

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Environment

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of this compound is predicted to be relatively simple. It would feature a single singlet in the aromatic region corresponding to the proton at the C4 position of the pyridine ring. The strong electron-withdrawing effects of the adjacent nitro group and the halogens would shift this proton significantly downfield, likely in the range of 8.5-9.0 ppm.

The ethoxy group would give rise to two signals in the aliphatic region. A quartet is expected for the methylene (B1212753) protons (-OCH₂-), and a triplet for the methyl protons (-CH₃). The methylene protons, being directly attached to the oxygen atom, would be more deshielded and are predicted to appear around 4.5-4.8 ppm. The methyl protons would resonate further upfield, likely in the 1.4-1.6 ppm range. The coupling between the methylene and methyl protons would result in a characteristic quartet and triplet pattern with a coupling constant (J) of approximately 7 Hz.

Predicted ¹H NMR Data Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-4Aromatic Proton8.5 - 9.0Singlet (s)N/A
-OCH₂CH₃Methylene Protons4.5 - 4.8Quartet (q)~7
-OCH₂CH₃Methyl Protons1.4 - 1.6Triplet (t)~7

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shifts

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, seven distinct carbon signals are expected.

The chemical shifts of the pyridine ring carbons are influenced by the various substituents. The carbon atom C2, bonded to the ethoxy group, is expected to be significantly downfield. The carbons bearing the halogen atoms, C3 (bromo) and C6 (chloro), will also have their resonances affected. The C5 carbon, attached to the electron-withdrawing nitro group, is expected to be deshielded. The C4 carbon, bonded to the single hydrogen, will also have a characteristic chemical shift. The ethoxy group carbons will appear in the upfield region of the spectrum, with the methylene carbon (-OCH₂) being more downfield than the methyl carbon (-CH₃).

Predicted ¹³C NMR Data Assignment Predicted Chemical Shift (δ, ppm)
C-2Pyridine Ring Carbon160 - 165
C-3Pyridine Ring Carbon110 - 115
C-4Pyridine Ring Carbon140 - 145
C-5Pyridine Ring Carbon145 - 150
C-6Pyridine Ring Carbon150 - 155
-OCH₂CH₃Methylene Carbon65 - 70
-OCH₂CH₃Methyl Carbon14 - 16

Advanced NMR Techniques (e.g., 2D NMR) for Comprehensive Assignment

While 1D NMR provides essential information, 2D NMR techniques would be crucial for the definitive assignment of all proton and carbon signals.

Correlation Spectroscopy (COSY): A COSY experiment would show a correlation between the methylene and methyl protons of the ethoxy group, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbons. This would definitively link the aromatic proton signal to the C4 carbon signal and the ethoxy proton signals to their respective carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment is invaluable for establishing long-range (2-3 bond) correlations. For instance, correlations would be expected between the aromatic proton (H4) and carbons C2, C3, C5, and C6. The methylene protons of the ethoxy group would show correlations to C2 and the methyl carbon. These correlations would be instrumental in confirming the substitution pattern on the pyridine ring.

By employing this suite of advanced spectroscopic methods, a complete and unambiguous structural elucidation of this compound can be achieved.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

No experimental data on the UV-Vis absorption spectrum of this compound could be located in the public domain. Consequently, information regarding its maximum absorption wavelengths (λmax) and the corresponding electronic transitions, such as n→π* and π→π*, remains undetermined. Without this data, a quantitative analysis of its chromophoric and auxochromic groups' effects on its electronic structure cannot be performed.

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

While the nominal molecular weight is known, detailed experimental mass spectrometry data, including high-resolution mass spectrometry (HRMS) for exact mass determination, is not available. Furthermore, no studies detailing the compound's characteristic fragmentation patterns upon electron ionization (EI) or other ionization techniques have been published. Therefore, a discussion of its fragmentation pathways, including the identification of key fragment ions, cannot be provided.

X-ray Crystallography for Solid-State Structure Determination

A search of crystallographic databases reveals that the single-crystal X-ray structure of this compound has not been determined or is not publicly available. This absence of crystallographic data means that a definitive analysis of its solid-state conformation and molecular geometry is not possible.

Crystal Packing and Intermolecular Interactions

Without a solved crystal structure, there is no information on how molecules of this compound arrange themselves in the solid state. Details regarding crystal packing, such as the crystal system and space group, and any significant intermolecular interactions like hydrogen bonding, halogen bonding, or π-π stacking, are unknown.

Bond Lengths, Bond Angles, and Torsional Angles

Precise, experimentally determined values for bond lengths, bond angles, and torsional angles are derived from X-ray crystallography. As the crystal structure is not available, a data table and detailed discussion of these fundamental geometric parameters for this compound cannot be compiled.

Computational and Theoretical Investigations on 3 Bromo 6 Chloro 2 Ethoxy 5 Nitropyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool in quantum chemistry to investigate the electronic structure and properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the prediction of molecular geometries, electronic distributions, and various spectroscopic parameters.

Geometry Optimization and Molecular Structure Prediction

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable, lowest-energy conformation. For the analogous compound, 2-Amino-3-bromo-5-nitropyridine, the geometry was fully optimized to a stable equilibrium. researchgate.net The resulting structure provides predicted bond lengths and angles, which are crucial for understanding the molecule's three-dimensional arrangement and steric interactions.

Table 1: Selected Optimized Geometrical Parameters for 2-Amino-3-bromo-5-nitropyridine

ParameterBond Length (Å)Bond Angle (°)
C2-N11.353C6-N1-C2
C2-N71.359N1-C2-N7
C3-Br1.884N1-C2-C3
C5-N81.461C4-C5-N8
N8-O11.231O1-N8-O2
N8-O21.231

Data sourced from a study on 2-Amino-3-bromo-5-nitropyridine. researchgate.net

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Band Gap

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

For 2-Amino-3-bromo-5-nitropyridine, the calculated HOMO and LUMO energies provide insight into its electronic behavior. The HOMO is primarily localized on the amino group and the pyridine (B92270) ring, while the LUMO is concentrated on the nitropyridine moiety.

Table 2: Calculated Electronic Properties of 2-Amino-3-bromo-5-nitropyridine

PropertyValue (eV)
HOMO Energy-6.91
LUMO Energy-2.74
Band Gap (ΔE)4.17

Data sourced from a study on 2-Amino-3-bromo-5-nitropyridine. researchgate.net

Molecular Electrostatic Potential (MEP) Maps for Reactive Sites

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting sites susceptible to electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are prone to attack by electrophiles. Conversely, regions of positive potential (colored blue) are electron-deficient and represent likely sites for nucleophilic attack.

The MEP map of 2-Amino-3-bromo-5-nitropyridine reveals that the most negative potential is located around the oxygen atoms of the nitro group, making them susceptible to electrophilic interaction. The regions of positive potential are found near the hydrogen atoms of the amino group and the pyridine ring, indicating these as potential sites for nucleophilic interaction. researchgate.net

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled (donor) and vacant (acceptor) orbitals, quantifying the stabilization energy (E(2)) associated with these interactions. Higher E(2) values indicate stronger delocalization effects, which contribute to molecular stability.

In 2-Amino-3-bromo-5-nitropyridine, significant delocalization occurs from the lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals of the pyridine ring. This charge delocalization is a key factor in the stability of the molecule. The analysis also confirms the hybridization of the atoms, providing further insight into the bonding framework.

Prediction of Spectroscopic Parameters (NMR, IR, Raman)

DFT calculations can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. For 2-Amino-3-bromo-5-nitropyridine, theoretical vibrational frequencies (IR and Raman) and NMR chemical shifts have been calculated. researchgate.net The calculated vibrational frequencies, after appropriate scaling, show good agreement with experimental FT-IR and FT-Raman spectra. researchgate.net This correlation helps in the assignment of the observed spectral bands to specific vibrational modes of the molecule. Similarly, predicted ¹H and ¹³C NMR chemical shifts can aid in the interpretation of experimental NMR spectra.

Quantum Chemical Studies on Reactivity

The electronic parameters derived from DFT calculations, such as the HOMO-LUMO gap and the electrophilicity index, provide a quantitative basis for understanding the reactivity of a molecule. A low HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher reactivity. researchgate.net

The electrophilicity index (ω) is a measure of the energy lowering of a molecule when it accepts electrons. A higher electrophilicity index points to a greater capacity to act as an electrophile. For 2-Amino-3-bromo-5-nitropyridine, the calculated electrophilicity index is 5.905, which suggests it has a significant capacity to participate in reactions as an electrophile. researchgate.net These quantum chemical descriptors are instrumental in predicting how the molecule will behave in various chemical environments and in the design of new synthetic pathways.

Transition State Analysis and Reaction Pathways (e.g., SNAr mechanisms)

The reactivity of 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine is largely dictated by the pyridine core, which is rendered electron-deficient by the presence of the nitro group and the halogen substituents. This electronic characteristic makes the compound particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions. Computational studies on related halo- and nitro-substituted pyridines have extensively modeled the SNAr mechanism, which typically proceeds through a two-step addition-elimination pathway.

In this mechanism, the nucleophile attacks an electron-deficient carbon atom of the pyridine ring, leading to the formation of a high-energy intermediate known as a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge, a process significantly enhanced by the presence of strong electron-withdrawing groups like the nitro group. The subsequent step involves the departure of a leaving group (in this case, either the bromo or chloro substituent), restoring the aromaticity of the pyridine ring.

Transition state analysis for such reactions involves locating the saddle points on the potential energy surface that connect the reactants to the Meisenheimer intermediate and the intermediate to the products. The geometry and energy of these transition states are critical in determining the reaction rate. For this compound, computational models would predict that the positions ortho and para to the nitro group are the most activated sites for nucleophilic attack. The relative lability of the bromo and chloro leaving groups can also be computationally assessed by comparing the activation barriers for their respective departure.

Table 1: Postulated SNAr Reaction Parameters for this compound

ParameterDescriptionPredicted Trend
Nucleophilic Attack Site The carbon atom on the pyridine ring where the nucleophile initially attacks.Positions C4 and C6 are activated by the nitro group at C5 and the nitrogen atom in the ring.
Intermediate The non-aromatic, anionic complex formed during the reaction.A Meisenheimer-type complex, with the negative charge delocalized onto the nitro group.
Leaving Group The substituent that is displaced in the final step of the reaction.Both bromide and chloride are potential leaving groups; their relative reactivity depends on the specific nucleophile and reaction conditions.
Transition State Geometry The molecular geometry at the highest point of the energy barrier.A distorted geometry partway between the tetrahedral intermediate and the aromatic reactant/product.

Energy Profiles of Chemical Transformations

The energy profile of a chemical reaction provides a quantitative depiction of the energy changes that occur as reactants are converted into products. For the SNAr reaction of this compound, the energy profile would be characterized by two transition states and one intermediate (the Meisenheimer complex).

The first and typically rate-determining step is the formation of the Meisenheimer intermediate, which corresponds to the first energy barrier on the reaction coordinate. The stability of this intermediate is a key factor; a more stable intermediate generally implies a lower activation energy for its formation. The strong electron-withdrawing nitro group at the C5 position plays a crucial role in stabilizing the negative charge of the intermediate through resonance, thereby facilitating the reaction.

The second part of the energy profile involves the collapse of the Meisenheimer intermediate to form the final product, which requires surmounting a second energy barrier corresponding to the expulsion of the leaving group. The relative heights of these two barriers determine which step is rate-limiting. Computational methods, such as Density Functional Theory (DFT), are commonly employed to calculate the energies of the reactants, intermediates, transition states, and products, allowing for a detailed construction of the reaction's energy profile.

Solvent Effects on Reactivity

The solvent in which a reaction is conducted can have a significant impact on its rate and outcome. rsc.org For reactions involving charged intermediates, such as the SNAr mechanism, polar solvents are generally preferred as they can stabilize the charged species. rsc.org Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly, by including individual solvent molecules in the calculation. rsc.org

In the case of this compound, a polar aprotic solvent would be expected to enhance the rate of an SNAr reaction. Such solvents can effectively solvate the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity, and can also stabilize the negatively charged Meisenheimer intermediate. Theoretical studies on substituted pyridines have shown that the choice of solvent can influence the relative stabilization of the reactant, transition state, and intermediate, thus altering the energy barriers of the reaction. rsc.orgacs.org For instance, the isodensity surface-polarized continuum model (IPCM) has been used to reproduce solvation free energy differences in studies of substituted pyridines. acs.org

Table 2: Predicted Solvent Effects on SNAr Reactivity of this compound

Solvent TypePredicted Effect on Reaction RateRationale
Polar Aprotic (e.g., DMF, DMSO) Significant rate enhancementStabilizes the charged Meisenheimer intermediate and enhances the nucleophilicity of the attacking species.
Polar Protic (e.g., Ethanol (B145695), Water) Moderate rate enhancementCan stabilize the intermediate but may also solvate the nucleophile, reducing its reactivity.
Nonpolar (e.g., Toluene, Hexane) Significant rate decreasePoor stabilization of the charged intermediate, leading to a higher activation energy.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling Principles Applied to Substituted Pyridines

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. researchgate.net These models are powerful tools in medicinal chemistry and materials science for predicting the properties of new compounds without the need for their synthesis and testing. researchgate.netmdpi.com

For a class of compounds like substituted pyridines, a QSAR/QSPR study would involve several key steps:

Data Set Selection: A diverse set of substituted pyridines with known activities or properties is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the data set. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the observed activity or property. mdpi.com

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. nih.gov

In the context of this compound, a QSAR/QSPR model could be developed to predict its reactivity in SNAr reactions, its potential biological activity, or its physicochemical properties like lipophilicity. For example, studies on other pyridine derivatives have shown that descriptors such as global topological charge indices and the hydrophobic constant (π) can be significantly correlated with biological activity. nih.gov Such models can guide the design of new pyridine derivatives with enhanced or desired properties. The main advantage of the QSAR/QSPR approach is its ability to estimate the characteristics of novel chemical compounds without the necessity of their synthesis and experimental evaluation. researchgate.net

Applications As a Building Block in Organic Synthesis and Derivatization

Role of 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine as a Versatile Synthetic Intermediate

This compound is an electron-deficient aromatic system, a feature primarily imparted by the strong electron-withdrawing nature of the nitro group and the halogen atoms. This electronic characteristic makes the pyridine (B92270) ring susceptible to nucleophilic aromatic substitution (SNAr) reactions, which is a cornerstone of its utility. The differential reactivity of the bromo and chloro substituents can potentially allow for selective and sequential displacement under carefully controlled conditions, offering a pathway to di-substituted pyridine derivatives that might be challenging to synthesize through other routes.

The ethoxy group at the 2-position, the nitro group at the 5-position, and the halogens at the 3- and 6-positions provide multiple handles for chemical modification. This multi-functionality enables chemists to construct complex molecular frameworks, including those found in pharmaceuticals, agrochemicals, and materials science. The strategic location of these groups allows for the generation of diverse chemical structures through a variety of organic transformations.

Synthesis of Complex Polyfunctionalized Pyridine Derivatives

The synthesis of complex polyfunctionalized pyridine derivatives from this compound would likely proceed through sequential nucleophilic substitution reactions. The general order of reactivity for halogens in SNAr reactions on pyridine rings is often influenced by the position relative to the electron-withdrawing groups. In this case, both halogens are ortho and para to the activating nitro group, enhancing their lability.

Below is a hypothetical reaction scheme illustrating the potential for selective functionalization:

Reactant Reagent Potential Product Reaction Type
This compoundNucleophile 1 (e.g., R-NH₂)3-(Substituted-amino)-6-chloro-2-ethoxy-5-nitropyridineNucleophilic Aromatic Substitution
3-(Substituted-amino)-6-chloro-2-ethoxy-5-nitropyridineNucleophile 2 (e.g., R'-SH)3-(Substituted-amino)-6-(substituted-thio)-2-ethoxy-5-nitropyridineNucleophilic Aromatic Substitution

This step-wise approach allows for the introduction of different functional groups at specific positions, leading to highly decorated pyridine cores.

Preparation of Pyridine-Fused Heterocyclic Systems

The strategic placement of reactive sites on this compound makes it a promising precursor for the construction of fused heterocyclic systems, which are prevalent scaffolds in medicinal chemistry.

The synthesis of the imidazo[1,2-a]pyridine (B132010) scaffold generally involves the reaction of a 2-aminopyridine (B139424) derivative with an α-haloketone or a related synthon. researchgate.net To utilize this compound for this purpose, a preliminary transformation is necessary. The nitro group at the 5-position can be reduced to an amino group, which can then be further functionalized or used to build the fused imidazole (B134444) ring. A plausible, though undocumented, synthetic route is outlined below:

Reduction of the Nitro Group: The nitro group can be reduced to an amine using standard reducing agents such as SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid. This would yield 5-amino-3-bromo-6-chloro-2-ethoxypyridine.

Cyclization: The resulting 2-ethoxypyridine (B84967) derivative is not a direct precursor for imidazo[1,2-a]pyridines, which require a 2-aminopyridine. However, if the ethoxy group at the 2-position were replaced by an amino group, cyclization could be achieved. Alternatively, intramolecular cyclization strategies could be envisioned following further modification of the substituents.

Given the typical synthetic routes to imidazo[1,2-a]pyridines, which often start with 2-aminopyridines, the title compound would require significant modification to be a direct precursor. organic-chemistry.orgorganic-chemistry.org

While the synthesis of benzothiazines typically involves benzene-ring precursors, analogous pyridine-fused thiazine (B8601807) systems could potentially be accessed. The synthesis of 4H-3,1-benzothiazines, for example, has been achieved through various routes, including intramolecular cyclizations. nih.gov A hypothetical pathway to a pyridine-fused thiazine could involve the reaction of a derivative of this compound with a sulfur-containing nucleophile, followed by intramolecular cyclization.

For instance, after reduction of the nitro group to an amine, the resulting aminopyridine could be further functionalized to introduce a side chain capable of cyclizing onto the pyridine ring, potentially involving one of the halogen atoms.

Functionalization of Halogen and Nitro Groups for Diverse Chemical Structures

The functionalization of the halogen and nitro groups is key to the synthetic utility of this compound.

Halogen Displacement: Both the bromo and chloro groups are activated towards nucleophilic substitution. A wide range of nucleophiles, including amines, alcohols, and thiols, can be employed to displace these halogens, introducing a variety of substituents onto the pyridine ring. The relative reactivity of the C-Br versus the C-Cl bond would need to be experimentally determined to achieve selective functionalization.

Nitro Group Reduction and Derivatization: The nitro group is a versatile functional group. Its reduction to an amine opens up a vast area of subsequent chemistry. The resulting amino group can be acylated, alkylated, or converted into a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a wide range of other functionalities.

Development of Novel Pyridine-Based Ligands and Catalysts

Pyridine and its derivatives are well-known for their ability to act as ligands in coordination chemistry, forming stable complexes with a variety of metal ions. The polysubstituted nature of this compound makes it an interesting platform for the design of novel ligands.

By selectively replacing the halogen atoms with donor groups (e.g., phosphines, amines, or other heterocycles), multidentate ligands could be synthesized. The specific substitution pattern could be tailored to create ligands with specific bite angles and electronic properties, which are crucial for controlling the reactivity and selectivity of metal catalysts. For example, displacement of the 6-chloro group with a phosphine-containing nucleophile could lead to a bidentate P,N-ligand, a class of ligands widely used in homogeneous catalysis. The development of such ligands from this starting material remains a hypothetical but promising area of research.

Future Research Directions for 3 Bromo 6 Chloro 2 Ethoxy 5 Nitropyridine and Analogues

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The development of efficient and environmentally benign synthetic methods for producing polysubstituted pyridines is a cornerstone of modern organic chemistry. rsc.org Future research in this area should focus on moving beyond traditional, often harsh, synthetic conditions.

Key research objectives include:

Multicomponent Reactions (MCRs): Investigating one-pot MCRs could provide a highly efficient and atom-economical route to the 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine scaffold. researchgate.net These reactions, which combine three or more starting materials in a single step, offer advantages in terms of reduced waste, time, and resource consumption.

Flow Chemistry: The use of continuous flow reactors for nitration, halogenation, and alkoxylation steps could offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes.

Green Catalysis: Exploring the use of heterogeneous catalysts, such as magnetic nanoparticles or supported metal catalysts, could facilitate easier product purification and catalyst recycling, aligning with the principles of green chemistry. researchgate.netresearchgate.net

Alternative Energy Sources: Microwave-assisted and ultrasound-accelerated syntheses have been shown to dramatically reduce reaction times and improve yields in the preparation of other pyridine (B92270) derivatives and should be explored for this specific compound and its analogues. researchgate.netnih.gov

A promising general approach for creating substituted pyridines involves a cascade reaction that includes a copper-catalyzed cross-coupling, electrocyclization, and subsequent air oxidation. nih.govorganic-chemistry.org Adapting such modular methods could allow for the flexible introduction of various substituents onto the pyridine core. nih.govorganic-chemistry.org

Investigation of Advanced Reactivity Pathways and Mechanistic Insights

The interplay of the substituents in this compound dictates its reactivity. The nitro group strongly deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr).

Future mechanistic studies could focus on:

Regioselectivity of SNAr: A detailed investigation into the regioselectivity of nucleophilic attack is crucial. Understanding which halogen (bromine at C3 or chlorine at C6) is preferentially displaced by various nucleophiles (e.g., amines, thiols, alkoxides) would unlock its potential as a versatile synthetic intermediate.

Vicarious Nucleophilic Substitution (VNS): The VNS reaction is a powerful tool for C-H functionalization of nitroaromatic compounds. acs.org Research should explore the potential of VNS reactions on this substrate to introduce alkyl or other functional groups at positions ortho or para to the nitro group. acs.orgresearchgate.net Mechanistic studies have shown that the steric hindrance around the nitro group can significantly impact the success of VNS reactions. acs.org

Reaction Mechanisms: Detailed kinetic and computational studies are needed to elucidate the precise mechanisms of its reactions. For instance, the nitration of pyridines can proceed through complex pathways, such as a researchgate.netrsc.org sigmatropic shift, rather than a direct electrophilic aromatic substitution. researchgate.netrsc.orgrsc.orgresearchgate.net Understanding these intricate mechanisms is key to controlling reaction outcomes.

Metal-Catalyzed Cross-Coupling: The bromo and chloro substituents serve as handles for various cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). A systematic study of these reactions would provide access to a vast library of novel derivatives with tailored electronic and steric properties.

Reaction TypePotential OutcomeResearch Focus
Nucleophilic Aromatic Substitution (SNAr)Selective displacement of Cl or BrRegioselectivity, kinetics, nucleophile scope
Vicarious Nucleophilic Substitution (VNS)C-H functionalization adjacent to NO₂ groupFeasibility, regioselectivity, carbanion source
Suzuki Cross-CouplingC-C bond formation at C3 or C6Catalyst systems, reaction conditions, substrate scope
Buchwald-Hartwig AminationC-N bond formation at C3 or C6Catalyst/ligand optimization, amine scope

Application in Materials Science and Advanced Functional Molecules

Substituted pyridines are integral components in a wide array of functional materials and bioactive molecules. lifechemicals.comresearchgate.net The specific combination of functional groups in this compound suggests potential applications that warrant exploration.

Optoelectronic Materials: The electron-deficient nature of the nitropyridine ring, combined with the potential for extended conjugation through cross-coupling reactions, makes its derivatives candidates for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and nonlinear optical (NLO) materials. pipzine-chem.com Analogous perfluoropyridine structures have been successfully incorporated into polymers for advanced applications. mdpi.com

Porous Polymers: The reactivity of the chloro and bromo groups could be exploited to incorporate the pyridine unit as a functional linker in the synthesis of porous organic polymers (POPs) or metal-organic frameworks (MOFs). These materials have potential applications in gas storage, separation, and catalysis.

Functional Dyes: Derivatives could be investigated as novel dyes or fluorescent probes. The electronic properties can be fine-tuned by replacing the halogen atoms with different functional groups, potentially leading to materials with aggregation-induced emission (AIE) properties. nih.govrsc.org

Potential Application AreaKey Structural FeatureResearch Direction
Organic ElectronicsElectron-deficient π-systemSynthesis of conjugated oligomers and polymers
Porous MaterialsReactive halogen "handles"Use as a building block for MOFs and POPs
Functional Dyes/ProbesTunable electronic propertiesSynthesis of derivatives and study of photophysical properties

Interdisciplinary Research with Computational Chemistry and Spectroscopic Techniques

A synergistic approach combining synthetic chemistry with advanced analytical and computational methods will be essential to unlock the full potential of this compound class.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict reactivity, regioselectivity, and electronic properties (e.g., HOMO/LUMO energy levels) of this compound and its derivatives. youtube.com This can guide synthetic efforts by identifying the most promising reaction pathways and target molecules for specific applications. youtube.com Computational studies can also provide insights into reaction mechanisms that are difficult to probe experimentally. youtube.com

Advanced Spectroscopy: Time-resolved infrared (TRIR) spectroscopy can be employed to study the dynamics of photochemical reactions and identify transient intermediates, providing a deeper understanding of reaction mechanisms. acs.org

Solid-State Analysis: Techniques like X-ray crystallography are invaluable for unambiguously determining the three-dimensional structure of synthesized derivatives. This information is critical for understanding structure-property relationships, particularly in materials science applications. Spectroscopic methods such as NMR, Raman, and EPR spectroscopy can provide detailed information about the electronic structure and bonding in these molecules and their reaction products. wikipedia.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine, and how can purity be ensured?

  • Methodology :

  • Halogenation : Introduce bromine and chlorine substituents using regioselective electrophilic substitution. For bromination, consider using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C) to avoid over-halogenation .
  • Ethoxy Group Installation : Employ Williamson ether synthesis by reacting a hydroxyl precursor with ethyl bromide in the presence of a base like NaH or K₂CO₃ .
  • Nitration : Use mixed acid (HNO₃/H₂SO₄) at low temperatures (0–10°C) to introduce the nitro group at the 5-position, leveraging the directing effects of existing substituents .
  • Purification : Utilize column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol to achieve >95% purity .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., ethoxy protons at δ ~1.3–1.5 ppm, nitro group deshielding adjacent protons) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ≈ 305.9 Da) .
  • X-ray Crystallography : Use SHELX programs for structure refinement. Grow single crystals via slow evaporation in dichloromethane/hexane mixtures .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

  • Methodology :

  • DFT Calculations : Perform geometry optimization and frontier molecular orbital analysis (e.g., HOMO-LUMO gaps) using hybrid functionals like B3LYP .
  • Reactivity Prediction : The nitro and halogen groups withdraw electron density, making the 4-position susceptible to nucleophilic attack. Test Suzuki-Miyaura coupling using Pd(PPh₃)₄ and aryl boronic acids at 80°C in THF .

Q. How can conflicting data on regioselectivity in further functionalization be resolved?

  • Methodology :

  • Isotopic Labeling : Use ¹⁵N-labeled nitro groups to track electronic effects via NMR .
  • Competitive Experiments : Compare reaction outcomes under varying conditions (e.g., Lewis acids like FeCl₃ vs. AlCl₃) to identify dominant directing groups .
  • Theoretical Validation : Apply the Colle-Salvetti correlation-energy model to predict charge distribution and validate experimental results .

Q. What strategies mitigate decomposition during high-temperature reactions?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Determine thermal stability thresholds (e.g., decomposition onset at >150°C) .
  • Protective Group Chemistry : Temporarily protect the nitro group via reduction to an amine (e.g., H₂/Pd-C) before harsh reactions, followed by re-oxidation .
  • Solvent Optimization : Use high-boiling solvents like DMSO or DMF to maintain reaction homogeneity without exceeding thermal limits .

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3-Bromo-6-chloro-2-ethoxy-5-nitropyridine
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3-Bromo-6-chloro-2-ethoxy-5-nitropyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.